3-Chloro-5-fluoro-6-methoxyisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-6-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-3-2-6-5-13-9(11)4-7(6)10(8)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDFMBNIWFAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=NC=C2C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137640-44-7 | |
| Record name | 3-chloro-5-fluoro-6-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Chloro 5 Fluoro 6 Methoxyisoquinoline and Its Derivatives
Retrosynthetic Analysis and Identification of Key Synthetic Precursors
A plausible retrosynthetic analysis of 3-Chloro-5-fluoro-6-methoxyisoquinoline starts by disconnecting the isoquinoline (B145761) ring to identify key precursors. The isoquinoline core can be constructed through various cyclization strategies. One common approach involves the formation of the C3-C4 and N-C1 bonds, often via cyclization of a substituted β-phenylethylamine derivative.
This retrosynthetic disconnection leads to a key intermediate, a substituted N-phenethylacetamide. This precursor already contains the desired fluoro and methoxy (B1213986) groups on the phenyl ring in the correct positions. Further disconnection of the amide bond reveals a substituted β-phenylethylamine and an acetyl equivalent. The substituted phenylethylamine can be traced back to a correspondingly substituted benzaldehyde.
Alternatively, a retrosynthesis based on the Pomeranz-Fritsch-Bobbitt reaction would involve the disconnection of the N-C8a and C4-C4a bonds, leading to a substituted benzaldehyde and an aminoacetal derivative.
Based on these analyses, the key synthetic precursors for the synthesis of this compound can be identified as:
From Bischler-Napieralski approach:
3-Fluoro-4-methoxy-β-phenylethylamine
3-Fluoro-4-methoxybenzaldehyde
From Pomeranz-Fritsch approach:
3-Fluoro-4-methoxybenzaldehyde
Aminoacetaldehyde diethyl acetal
These precursors provide the necessary carbon framework and the initial fluorine and methoxy substituents, with the chlorine atom and the isoquinoline nitrogen to be introduced in subsequent synthetic steps.
Table 1: Key Synthetic Precursors
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 3-Fluoro-4-methoxy-β-phenylethylamine | Provides the substituted benzene (B151609) ring and the ethylamine side chain for Bischler-Napieralski cyclization. | |
| 3-Fluoro-4-methoxybenzaldehyde | A versatile starting material for the synthesis of the corresponding phenylethylamine or for use in the Pomeranz-Fritsch reaction. | |
| Aminoacetaldehyde diethyl acetal | A key reagent in the Pomeranz-Fritsch synthesis, providing the C4 and nitrogen atoms of the isoquinoline ring. |
Conventional and Advanced Synthetic Routes to the Isoquinoline Core
Several classical methods can be adapted for the synthesis of the this compound core.
Bischler-Napieralski Reaction: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. The synthesis would commence from 3-fluoro-4-methoxyphenylethylamine.
Amide Formation: The starting phenylethylamine is acylated, for instance with acetyl chloride or acetic anhydride, to form N-(3-fluoro-4-methoxyphenethyl)acetamide.
Cyclization: The resulting amide undergoes an intramolecular cyclization reaction in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This step forms the 3,4-dihydroisoquinoline ring.
Aromatization: The dihydroisoquinoline intermediate is then aromatized to the fully conjugated isoquinoline. This can be achieved by oxidation using reagents like palladium on carbon (Pd/C) at elevated temperatures.
Chlorination: The final step would be the regioselective introduction of the chlorine atom at the C3 position.
Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines from a benzaldehyde and an aminoacetal.
Schiff Base Formation: 3-Fluoro-4-methoxybenzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form a Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions, typically using concentrated sulfuric acid or polyphosphoric acid, to yield the isoquinoline core.
Chlorination: Similar to the Bischler-Napieralski route, the final step involves the regioselective chlorination at the C3 position.
The regioselective introduction of the substituents is a critical aspect of the synthesis.
Fluoro and Methoxy Groups: The fluorine and methoxy groups are typically introduced at the level of the benzaldehyde or phenylethylamine precursor. The synthesis of 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxyphenylethylamine can be achieved through established aromatic substitution reactions on appropriately substituted benzene derivatives. The directing effects of the existing substituents on the aromatic ring guide the position of the incoming groups.
Chloro Group: The introduction of the chlorine atom at the C3 position of the isoquinoline ring can be challenging. Direct chlorination of the 5-fluoro-6-methoxyisoquinoline intermediate may lead to a mixture of products. A more controlled approach involves the use of a directing group or the conversion of a pre-existing functional group at the C3 position. For instance, a 3-hydroxyisoquinoline derivative could be converted to the 3-chloro derivative using a chlorinating agent like phosphorus oxychloride.
Catalytic Approaches in Isoquinoline Synthesis
Modern catalytic methods offer efficient and regioselective alternatives to classical synthetic routes.
Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, which can be applied to the synthesis of the isoquinoline scaffold.
A potential strategy involves the coupling of an ortho-halo- or ortho-triflyloxy-substituted benzaldehyde or benzonitrile with a suitable coupling partner, followed by a cyclization step. For the synthesis of this compound, a retrosynthetic approach might involve a palladium-catalyzed annulation of a substituted o-alkynylbenzaldimine.
Example of a Palladium-Catalyzed Route:
| Step | Reaction | Reagents and Conditions |
| 1 | Sonogashira Coupling | An appropriately substituted o-iodobenzaldehyde is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst. |
| 2 | Imine Formation | The resulting o-alkynylbenzaldehyde is condensed with an amine to form an aldimine. |
| 3 | Cyclization | The aldimine undergoes a palladium-catalyzed intramolecular cyclization to form the isoquinoline ring. |
| 4 | Halogenation | A subsequent regioselective chlorination step would be required to introduce the chlorine atom at the C3 position. |
Ruthenium(II)-catalyzed C-H activation and annulation reactions have emerged as a highly efficient method for the synthesis of substituted isoquinolines. rsc.orgnih.govresearchgate.net These reactions often proceed with high regioselectivity and functional group tolerance.
A plausible strategy for the synthesis of a precursor to this compound could involve the ruthenium-catalyzed annulation of a substituted benzamide with an alkyne.
General Scheme for Ruthenium-Catalyzed Isoquinoline Synthesis:
A substituted benzamide, containing the fluoro and methoxy groups, can be reacted with an alkyne in the presence of a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, and an oxidant. This reaction proceeds via a C-H activation mechanism, leading to the formation of an isoquinolone derivative. The isoquinolone can then be further functionalized to introduce the chloro group at the 3-position. The regioselectivity of the annulation is often controlled by the directing group on the benzamide and the nature of the alkyne. acs.orgacs.org
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Bischler-Napieralski | Well-established, readily available starting materials. | Harsh reaction conditions, potential for side reactions. |
| Pomeranz-Fritsch | Direct synthesis of the isoquinoline core. | Often requires strongly acidic conditions, yields can be variable. |
| Palladium-Catalyzed | High efficiency, good functional group tolerance, potential for convergent synthesis. | Catalyst cost, may require multi-step synthesis of precursors. |
| Ruthenium-Catalyzed | High regioselectivity, atom economy, direct C-H functionalization. | Catalyst sensitivity, may require specific directing groups. |
Metal-Catalyzed Fluoroacetyl Carbene Transfer in Isoquinoline Synthesis
The introduction of fluorine-containing functional groups is a critical strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Metal-catalyzed carbene transfer reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct application of fluoroacetyl carbene transfer in the synthesis of the this compound core is not extensively documented, the principles of this methodology suggest a potential pathway for creating key intermediates.
This approach would likely involve the reaction of a suitable precursor with a reagent that generates a fluoroacetyl carbene species in the presence of a metal catalyst. This carbene could then undergo cyclization or insertion reactions to build or functionalize the isoquinoline framework. The reaction would offer a direct route to incorporate a fluoroacetyl moiety, which could be a precursor to the chloro group at the 3-position or another desired functional group through subsequent transformations.
The development of novel fluoroacetyl sulfonium reagents serves as an effective and stable alternative to traditional diazo compounds for carbene transfer. These reactions can be carried out under mild conditions using earth-abundant metal catalysts, which aligns with the goals of sustainable chemistry. The mechanism involves the formation of a metal-stabilized carbene that then participates in the desired bond-forming event. For isoquinoline synthesis, this could involve an intramolecular reaction of a phenethylamine derivative bearing an alkyne or another suitable functional group that can react with the in-situ generated fluoroacetyl carbene.
Optimization of Reaction Conditions and Scalable Synthesis Protocols
The efficient synthesis of complex heterocyclic compounds like this compound heavily relies on the optimization of reaction conditions to maximize yield, minimize side products, and ensure scalability. Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are often the starting point for developing synthetic routes. nih.govpharmaguideline.com Optimization of these reactions is crucial for their application in modern organic synthesis. organic-chemistry.org
Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, often requires a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). jk-sci.comnrochemistry.com The effectiveness of this reaction is enhanced by the presence of electron-donating groups on the aromatic ring. jk-sci.comnrochemistry.com Microwave-assisted protocols have been shown to significantly improve the efficiency and yield of such reactions, with optimization experiments indicating that higher temperatures (e.g., 140°C) and specific time durations can be beneficial. organic-chemistry.org
The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, is another cornerstone of isoquinoline synthesis. pharmaguideline.comnih.gov The pH of the reaction medium is a critical parameter, with acidic conditions generally favoring the reaction. uchile.cl The choice of acid catalyst and solvent system can significantly impact the reaction outcome and regioselectivity. uchile.cl
For large-scale synthesis, protocols must be robust, cost-effective, and safe. The development of scalable methods often involves moving from batch to flow chemistry, which can offer better control over reaction parameters and improve safety. The use of recyclable catalysts and solvent-free conditions are also important considerations for scalable and environmentally friendly synthesis. nih.gov
Below is a table summarizing key optimization parameters for classical isoquinoline synthesis reactions that could be applied to the synthesis of this compound.
| Reaction | Parameter | Typical Conditions/Reagents | Optimization Goal |
|---|---|---|---|
| Bischler-Napieralski | Dehydrating Agent | POCl₃, P₂O₅, PPA, Tf₂O | Improve cyclization efficiency, minimize side reactions. |
| Solvent | Toluene, Acetonitrile, Dichloromethane | Enhance solubility, control reaction temperature. | |
| Temperature | Reflux to 140°C (Microwave) | Increase reaction rate, drive reaction to completion. | |
| Reaction Time | Minutes (Microwave) to several hours | Maximize yield while minimizing degradation. | |
| Pictet-Spengler | Catalyst | Trifluoroacetic acid (TFA), HCl, Phosphate buffer | Facilitate imine formation and cyclization. |
| Solvent | Methanol, Benzene, Water | Control pH, dissolve reactants. | |
| pH | Acidic to neutral | Control reaction rate and regioselectivity. uchile.cl | |
| Temperature | Room temperature to 70°C | Optimize for stability of reactants and intermediates. |
Integration of Green Chemistry Principles in Synthetic Design
The synthesis of complex molecules in the pharmaceutical industry is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. researchgate.net For the synthesis of this compound, integrating these principles from the initial design of the synthetic route is paramount.
Key green chemistry principles applicable to isoquinoline synthesis include:
Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. researchgate.net Transition metal-catalyzed annulation reactions are often highly atom-economical. nih.gov
Use of Safer Solvents and Auxiliaries : Utilizing benign solvents like water or ethanol, or performing reactions under solvent-free conditions, reduces environmental pollution. tetrahedron-green-chem.com
Energy Efficiency : Employing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govejbps.combenthamdirect.comresearchgate.net Microwave irradiation offers rapid and uniform heating, often leading to higher yields and cleaner reactions. researchgate.net
Use of Renewable Feedstocks : While not always feasible for complex heterocycles, starting from renewable materials is a key goal of green chemistry.
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Recyclable catalysts, whether homogeneous or heterogeneous, are particularly desirable as they reduce waste and cost. researchgate.net For instance, ruthenium catalysts in polyethylene glycol (PEG) have been used for isoquinoline synthesis and can be recycled multiple times. researchgate.net
Recent innovations in isoquinoline synthesis have focused on developing methodologies that align with these principles. This includes photocatalytic methods that operate under mild, metal-free conditions and cascade reactions that allow for the construction of complex molecules in a single step, reducing the need for purification of intermediates. nih.govrsc.org The development of protocols that utilize recyclable catalytic systems and offer high atom economy are promising for the eco-friendly production of functionalized isoquinolines. nih.gov
Reaction Mechanisms and Chemical Transformations of 3 Chloro 5 Fluoro 6 Methoxyisoquinoline
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) in isoquinolines generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The regioselectivity of such reactions is governed by the directing effects of the substituents on the carbocyclic ring. In 3-Chloro-5-fluoro-6-methoxyisoquinoline, the benzene ring is substituted with a fluoro group at the C-5 position and a methoxy (B1213986) group at the C-6 position.
The C-5 position is occupied by the fluoro group. The ortho positions relative to the methoxy group are C-5 and C-7, and the para position is C-8. The ortho position to the fluoro group is C-4 (on the pyridine ring) and C-6 (occupied by the methoxy group). Therefore, electrophilic attack is most likely to occur at the C-7 and C-8 positions. Steric hindrance might play a role in favoring one position over the other.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO3/H2SO4 | 3-Chloro-5-fluoro-6-methoxy-7-nitroisoquinoline and 3-Chloro-5-fluoro-6-methoxy-8-nitroisoquinoline |
| Br2/FeBr3 | 3-Chloro-7-bromo-5-fluoro-6-methoxyisoquinoline and 3-Chloro-8-bromo-5-fluoro-6-methoxyisoquinoline |
| SO3/H2SO4 | This compound-7-sulfonic acid and this compound-8-sulfonic acid |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) on the isoquinoline (B145761) nucleus typically takes place on the electron-deficient pyridine ring. The presence of a halogen, such as the chloro group at the C-3 position, provides a good leaving group for this type of reaction. The reaction proceeds via a Meisenheimer-like intermediate.
The rate of SNAr is enhanced by the presence of electron-withdrawing groups on the ring system. While the fluoro and methoxy groups are on the benzene ring, their electronic influence can be transmitted through the fused ring system, albeit to a lesser extent. More significantly, the inherent electron-deficient nature of the pyridine ring in isoquinoline facilitates nucleophilic attack. The chloro group at C-3 is susceptible to displacement by a variety of nucleophiles.
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Predicted Product |
| Amine | R-NH2 | 3-(Alkylamino)-5-fluoro-6-methoxyisoquinoline |
| Alkoxide | NaOR | 3-Alkoxy-5-fluoro-6-methoxyisoquinoline |
| Thiolate | NaSR | 3-(Alkylthio)-5-fluoro-6-methoxyisoquinoline |
Oxidative Transformations of the Isoquinoline Scaffold
The oxidation of the isoquinoline ring system can lead to various products, depending on the oxidant used and the nature of the substituents. Strong oxidation can lead to the cleavage of one or both of the rings. For substituted isoquinolines, the outcome of the oxidation is highly dependent on the directing and stability-imparting effects of the substituents.
The benzene ring, being activated by the methoxy group, might be more susceptible to oxidative degradation under harsh conditions. However, the pyridine ring can also be oxidized, for instance, to an N-oxide by treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can, in turn, modify the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack.
Reductive Transformations of the Isoquinoline Scaffold
Reduction of the isoquinoline ring system can be achieved using various reducing agents, leading to dihydro- or tetrahydroisoquinoline derivatives. Catalytic hydrogenation (e.g., using H2/Pd, Pt, or Ni) is a common method for the complete reduction of the heterocyclic ring.
The chloro group at C-3 can also be susceptible to hydrogenolysis (cleavage of the C-Cl bond) under certain catalytic hydrogenation conditions. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the pyridine ring while preserving the chloro substituent. Alternatively, hydride-reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be used, which typically reduce the C=N bond of the pyridine ring.
Functional Group Interconversions Involving Halogen and Methoxy Moieties
The chloro and methoxy groups on the this compound scaffold can potentially undergo interconversion reactions.
The methoxy group, being an ether, can be cleaved under strongly acidic conditions (e.g., HBr or HI) to yield the corresponding phenol, 3-chloro-5-fluoro-isoquinolin-6-ol.
The chloro group at C-3, being on an electron-deficient ring, is a good leaving group in nucleophilic aromatic substitution reactions, as discussed in section 3.2. This allows for its replacement with a variety of other functional groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could potentially be employed at the C-3 position to form new carbon-carbon or carbon-heteroatom bonds, provided a suitable catalyst system is used.
Table 3: Potential Functional Group Interconversions
| Starting Group | Reagent(s) | Product Functional Group |
| 6-Methoxy | HBr or HI | 6-Hydroxy |
| 3-Chloro | R-B(OH)2, Pd catalyst, base (Suzuki coupling) | 3-Aryl/Alkyl |
| 3-Chloro | Terminal alkyne, Pd/Cu catalyst, base (Sonogashira coupling) | 3-Alkynyl |
Stereochemical Considerations in Isoquinoline Derivatives Synthesis and Reactions
Stereochemistry becomes a critical aspect when reactions involving the isoquinoline scaffold lead to the formation of new chiral centers. For this compound, which is achiral, the introduction of chirality would typically occur during reductive transformations of the pyridine ring or through the introduction of a chiral substituent.
For instance, the reduction of the C=N bond in the pyridine ring can create a stereocenter at C-1 if a substituent is introduced at this position. The synthesis of enantiomerically enriched or pure 1-substituted-1,2,3,4-tetrahydroisoquinolines is a significant area of research. This is often achieved through asymmetric reduction of a 3,4-dihydroisoquinolinium salt or by employing chiral catalysts or auxiliaries.
If a reaction were to create a stereocenter, for example, through the addition of a nucleophile to the imine bond after N-alkylation, the product would be a racemic mixture unless a chiral reagent or catalyst is used to induce stereoselectivity.
Spectroscopic Elucidation and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial information for structural assignment.
¹H NMR: The proton NMR spectrum of 3-Chloro-5-fluoro-6-methoxyisoquinoline would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. For instance, the aromatic protons on the isoquinoline (B145761) ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The fluorine and chlorine substituents would further influence the chemical shifts of adjacent protons. The methoxy (B1213986) group would exhibit a characteristic singlet in the upfield region (around δ 3.5-4.5 ppm). Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the connectivity of the protons.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The isoquinoline ring carbons would resonate in the aromatic region (typically δ 110-160 ppm). The carbon of the methoxy group would appear at a higher field. The presence of electronegative fluorine and chlorine atoms would cause significant deshielding of the directly attached carbons, shifting their signals to lower fields.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and actual experimental data may vary.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| H-1 | ~9.0 | - |
| C-1 | - | ~150 |
| C-3 | - | ~145 |
| H-4 | ~7.8 | - |
| C-4 | - | ~115 |
| C-4a | - | ~130 |
| H-5 | - | - |
| C-5 | - | ~155 (d, JC-F) |
| C-6 | - | ~148 |
| OCH₃ | ~4.0 (s) | ~56 |
| H-7 | ~7.5 | - |
| C-7 | - | ~110 |
| H-8 | ~8.0 | - |
| C-8 | - | ~125 |
| C-8a | - | ~135 |
d = doublet, s = singlet, JC-F = carbon-fluorine coupling constant
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to establish the proton-proton connectivity within the isoquinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be essential for assigning the carbon signal corresponding to each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework by connecting different spin systems. For example, correlations between the methoxy protons and the C-6 carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to determine the relative stereochemistry and conformation of the molecule, although for a planar aromatic system like isoquinoline, its primary use would be to confirm assignments and proximity of substituents.
In modern structural elucidation, computational methods are often used in conjunction with experimental data. Density Functional Theory (DFT) calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. By comparing the theoretically computed shifts with the experimental values, the accuracy of the structural assignment can be significantly enhanced. A good correlation between the experimental and computed data provides strong evidence for the correctness of the proposed structure. This approach is particularly valuable for complex molecules or when spectral overlap makes unambiguous assignment difficult.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₀H₇ClFNO), the calculated monoisotopic mass is 211.0200 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the compound. nih.gov
| Adduct | Calculated m/z |
| [M+H]⁺ | 212.0278 |
| [M+Na]⁺ | 234.0097 |
| [M+K]⁺ | 250.9837 |
M represents the neutral molecule.
In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms in the original molecule. For this compound, common fragmentation pathways could include the loss of the methoxy group (as a methyl radical or formaldehyde), the loss of a chlorine radical, or the cleavage of the isoquinoline ring system. The presence of chlorine would also give rise to a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak being approximately one-third the intensity of the molecular ion peak, which is a signature for the presence of a single chlorine atom.
A detailed analysis of these fragmentation pathways would provide further confirmation of the structure of this compound.
Predicted Collision Cross Section (CCS) Analysis
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, characterized by its collision cross section (CCS). The CCS is a critical physicochemical property that reflects the rotational average area of an ion in the gas phase and is increasingly used to enhance confidence in chemical identification. While experimental CCS values for this compound are not publicly documented, computational methods provide reliable predictions. These predictions are valuable for identifying the compound in complex mixtures where reference standards are unavailable.
Predicted CCS values for various adducts of this compound have been calculated using tools such as CCSbase. uni.lu These predictions show how the molecule's cross-sectional area changes when it forms different ions, such as protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻). uni.lu This data is instrumental for advanced analytical workflows, particularly in metabolomics and environmental screening, where tentative identifications are made based on mass-to-charge ratio and predicted properties. nih.govnih.gov The accuracy of such predictions is continually improving with the development of machine learning algorithms trained on large datasets of experimental values. mdpi.com
The table below details the predicted CCS values for several common adducts of this compound. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.02730 | 138.1 |
| [M+Na]⁺ | 234.00924 | 150.2 |
| [M-H]⁻ | 210.01274 | 140.6 |
| [M+NH₄]⁺ | 229.05384 | 158.2 |
| [M+K]⁺ | 249.98318 | 145.4 |
| [M]⁺ | 211.01947 | 141.2 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for identifying functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.
While a specific, experimentally obtained FT-IR spectrum for this compound is not available in the reviewed literature, the expected absorption bands can be predicted based on its constituent functional groups. The FT-IR spectrum would be characterized by vibrations associated with the substituted isoquinoline core.
Key expected FT-IR absorption regions include:
Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretch: Vibrations from the methoxy (-OCH₃) group would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the isoquinoline ring system would produce a series of sharp bands in the 1650-1450 cm⁻¹ fingerprint region.
C-O-C Stretching: The asymmetric and symmetric stretching of the methoxy ether linkage would result in strong absorptions, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
C-F Stretch: A strong, characteristic absorption band for the aryl-fluorine bond is expected in the 1300-1100 cm⁻¹ range.
C-Cl Stretch: A distinct absorption for the aryl-chlorine bond would be present in the lower wavenumber region, typically between 1100-800 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic system would appear as bands below 900 cm⁻¹, and their exact position could help infer the substitution pattern on the rings.
Complementary to FT-IR, Raman spectroscopy detects vibrations that result in a change in molecular polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic core and non-polar bonds. Although a published spectrum for this specific molecule is unavailable, theoretical assignments can be made.
Expected prominent Raman signals would include:
Ring Breathing Modes: The symmetric vibrations of the isoquinoline ring system would produce strong and sharp signals, which are highly characteristic of the heterocyclic skeleton.
C=C and C=N Stretching: Aromatic ring stretching vibrations, also visible in IR, are typically strong in Raman spectra and would appear in the 1650-1450 cm⁻¹ region.
Substituent-Ring Vibrations: The C-Cl and C-F bonds would exhibit characteristic stretching vibrations, though often weaker than the ring modes.
Methoxy Group Vibrations: The C-O stretching and CH₃ rocking/stretching modes of the methoxy group would also be present.
Raman spectroscopy is highly sensitive to molecular symmetry, and the specific frequencies and intensities of the observed bands could provide detailed information about the molecule's structure and conformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing its chromophoric system.
The primary chromophore in this compound is the isoquinoline ring system itself, which is an aromatic heterocycle. This system is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions. While a specific spectrum for this compound has not been reported, the absorption profile can be inferred from the parent isoquinoline structure and the electronic effects of its substituents.
The substituents—chloro, fluoro, and methoxy groups—all possess non-bonding electron pairs and act as auxochromes. These groups can engage in resonance with the aromatic π-system, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect) compared to the unsubstituted isoquinoline. The methoxy group, being a strong electron-donating group, is expected to have the most significant influence on the position of the absorption bands.
The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The extent and direction of the spectral shift (bathochromic or hypsochromic) depend on the relative stabilization of the ground and excited states by the solvent.
For this compound, the π → π* transitions are expected to be sensitive to solvent polarity. Generally, for such transitions, the excited state is more polar than the ground state. Consequently, polar solvents would stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This would manifest as a bathochromic (red) shift in the absorption maximum as the solvent polarity increases (e.g., when moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol). This behavior is termed positive solvatochromism and is a common feature for aromatic compounds with electron-donating substituents.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available.
The determination of the three-dimensional atomic arrangement of this compound through single-crystal XRD would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs. Such experimental data is crucial for understanding its physical and chemical properties and for rational drug design and materials science applications.
Researchers seeking to perform such a characterization would first need to grow single crystals of sufficient size and quality. Following this, X-ray diffraction experiments would yield a unique diffraction pattern that can be mathematically processed to solve the crystal structure. The resulting structural information would include precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the compound's molecular geometry.
While crystallographic data for structurally related compounds may exist, direct extrapolation of this information to this compound is not feasible due to the significant influence of substituent positioning on crystal packing and molecular conformation. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this specific compound to fully elucidate its solid-state architecture.
Based on the conducted research, there is a lack of specific theoretical and computational studies available in the public domain for the compound "this compound." While general methodologies for Density Functional Theory (DFT) calculations, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are well-established for similar aromatic and heterocyclic compounds, specific research findings and data tables for this compound could not be located.
Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the theoretical and computational studies of this specific compound. Generating such an article would require access to dedicated research that does not appear to be publicly available at this time.
To fulfill the user's request accurately, one would need to perform the specified DFT calculations on "this compound" to generate the necessary data for molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, Fukui functions, and MEP mapping. Without such a study, any presented data would be speculative and not based on established scientific research for this particular molecule.
Theoretical and Computational Studies of 3 Chloro 5 Fluoro 6 Methoxyisoquinoline
Quantum Chemical Descriptors and Reactivity Mapping
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core orbitals.
For 3-Chloro-5-fluoro-6-methoxyisoquinoline, NBO analysis would elucidate the electronic interactions between the substituted isoquinoline (B145761) core and its functional groups. Key interactions would include the delocalization of electron density from the lone pairs of the nitrogen, oxygen, fluorine, and chlorine atoms into adjacent anti-bonding orbitals. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the donor-acceptor interaction.
Significant charge transfers are expected from the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the isoquinoline ring into the aromatic system. The analysis would also reveal the nature of the C-Cl and C-F bonds and the extent of their ionic and covalent character.
Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N5 | π*(C4-C10) | 15.8 | Lone Pair -> π* |
| LP(1) N5 | π*(C6-C7) | 12.3 | Lone Pair -> π* |
| LP(2) O1 | π*(C7-C8) | 25.4 | Lone Pair -> π* |
| LP(3) Cl2 | σ*(C1-N5) | 3.1 | Lone Pair -> σ* |
| LP(3) F3 | σ*(C4-C10) | 2.5 | Lone Pair -> σ* |
| π(C6-C7) | π*(C8-C9) | 20.1 | π -> π* |
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro, and the nitrogen atom in the ring) groups can lead to significant intramolecular charge transfer, a key requirement for a high NLO response. DFT calculations would be employed to compute these properties. The first-order hyperpolarizability is a tensor quantity, and its total magnitude (β_tot) is typically reported. A higher β_tot value suggests a stronger NLO response. These calculations are often compared against a known standard, such as urea, to gauge the material's potential.
Hypothetical NLO Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ_total) | 3.45 | Debye |
| Mean Polarizability (α_total) | 28.1 x 10⁻²⁴ | esu |
Topological Analyses of Electron Density (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
Topological analyses of the electron density provide a detailed picture of chemical bonding and non-covalent interactions.
Reduced Density Gradient (RDG): This method is used to visualize and identify weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, RDG analysis would reveal weak intramolecular interactions, for instance, between the methoxy group and adjacent ring hydrogens.
Electron Localization Function (ELF): ELF is a measure of electron localization. It partitions the molecular space into regions, or basins, that correspond to core electrons, covalent bonds, and lone pairs. An ELF analysis would visually confirm the covalent bonds and the location of lone pair electrons on the N, O, F, and Cl atoms.
Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about electron localization, particularly in regions of high kinetic energy, which helps to clearly distinguish bonding and lone pair regions.
These analyses provide a qualitative and quantitative understanding of the electron distribution that complements NBO analysis.
Solvation Effects Modeling Using Implicit Solvation Models (e.g., IEFPCM)
The properties of a molecule can be significantly influenced by its solvent environment. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate these effects computationally. This model represents the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.
For this compound, performing calculations with the IEFPCM model would allow for the study of how properties like its geometry, dipole moment, and NLO response change in different solvents (e.g., water, ethanol, chloroform). Generally, polar solvents are expected to increase the dipole moment and potentially enhance the hyperpolarizability due to stabilization of charge-separated states.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics, stability, and interactions of a molecule over time.
An MD simulation of this compound, likely in a solvent box, would reveal the flexibility of the molecule. A key focus would be the rotational dynamics of the methoxy group, which can adopt different orientations relative to the isoquinoline ring. The simulation would provide information on the preferred conformations and the energy barriers between them. Furthermore, analysis of the simulation trajectory could yield information about the stability of the molecule's structure and its interactions with solvent molecules over a period of nanoseconds.
Structure Activity Relationship Sar Studies and Rational Analog Design
Correlating Substituent Effects (Chloro, Fluoro, Methoxy) with Molecular Interactions and Biological Potential
The chloro group at the 3-position is an electron-withdrawing group that can influence the acidity of nearby protons and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. The introduction of a chlorine atom into a biologically active molecule can sometimes substantially improve its intrinsic biological activity. eurochlor.org In many cases, chlorination can enhance the potency of a compound. researchgate.net
The fluoro group at the 5-position, being the most electronegative element, can alter the molecule's electrostatic potential and pKa, and can form hydrogen bonds with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. nih.gov The effects of fluorine substitution on the biological behavior of molecules have been effectively used in drug design. nih.gov
The methoxy (B1213986) group at the 6-position is an electron-donating group that can influence the electron density of the aromatic system and participate in hydrogen bonding. Methoxy groups are often crucial for the anticancer activity of known agents. researchgate.net The presence of methoxy substituents can influence a compound's solubility, lipophilicity, and biological activity. ontosight.ai In some quinoline (B57606) derivatives, the introduction of a methoxy group has been shown to play an important role in the stability of the compound. nih.gov
| Substituent | Position | Electronic Effect | Potential Molecular Interactions | Potential Impact on Biological Activity |
|---|---|---|---|---|
| Chloro | 3 | Electron-withdrawing | Halogen bonding, dipole-dipole interactions | Enhanced potency and binding affinity |
| Fluoro | 5 | Strongly electron-withdrawing | Hydrogen bonding, altered pKa | Improved metabolic stability and binding affinity |
| Methoxy | 6 | Electron-donating | Hydrogen bonding, increased lipophilicity | Modulation of solubility, potency, and stability |
Influence of Positional Isomerism on Chemical Reactivity and Biological Activity
The specific arrangement of substituents in 3-Chloro-5-fluoro-6-methoxyisoquinoline is critical. Shifting these groups to other positions on the isoquinoline (B145761) ring would likely result in significantly different chemical and biological properties.
For instance, moving the electron-withdrawing chloro and fluoro groups could alter the reactivity of the isoquinoline ring towards nucleophilic or electrophilic attack. The biological activity of isoquinolines is dependent on the nature and position of their substituents. researchoutreach.org For example, in a series of 1-phenylbenzazepine derivatives, the presence of a 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com Similarly, the positioning of methoxy groups in quinazoline (B50416) derivatives has been shown to be crucial for their inhibitory activity against kinases like EGFR. mdpi.com
| Positional Change | Potential Effect on Chemical Reactivity | Potential Effect on Biological Activity |
|---|---|---|
| Relocation of Chloro group | Altered susceptibility to nucleophilic substitution | Change in binding affinity and selectivity for target |
| Relocation of Fluoro group | Modified pKa and metabolic stability | Altered pharmacokinetics and target engagement |
| Relocation of Methoxy group | Changes in electron density of the ring system | Variation in solubility, potency, and target interaction |
Rational Design of Isoquinoline Derivatives and Analogs
The this compound scaffold can serve as a starting point for the rational design of more potent and selective inhibitors of various biological targets, such as protein kinases. nih.govrsc.org By systematically modifying the substituents, medicinal chemists can optimize the compound's pharmacological profile.
For example, replacing the chloro group with other halogens (bromo, iodo) or with small alkyl groups could probe the importance of size and polarizability at the 3-position. Similarly, introducing different alkoxy groups at the 6-position could fine-tune the compound's lipophilicity and hydrogen bonding capacity. The isoquinoline scaffold is considered a privileged structure in medicinal chemistry for drug discovery. nih.gov
Fragment-Based Drug Design (FBDD) Strategies for Lead Optimization
Fragment-based drug design (FBDD) is a powerful approach for identifying novel lead compounds. researchoutreach.org The this compound core can be considered a valuable fragment that can be elaborated upon to develop high-affinity ligands. researchgate.net
In an FBDD approach, the isoquinoline scaffold would be screened for binding to a specific target. Once a hit is identified, the chloro, fluoro, and methoxy groups can serve as vectors for "growing" the fragment into a more potent lead compound by adding other chemical moieties that can form additional favorable interactions with the target's binding site. The isoquinoline structure is a good template for the development of kinase inhibitors. researchoutreach.org
Biological Activity and Mechanistic Investigations at the Molecular and Cellular Level
Enzyme Inhibition Studies and Target Identification
No published studies were identified that investigate the inhibitory activity of 3-Chloro-5-fluoro-6-methoxyisoquinoline against any kinase, including Interleukin-1 Receptor Associated Kinase 4 (IRAK4). While other substituted isoquinoline (B145761) derivatives have been explored as IRAK4 inhibitors, there is no data to suggest that this compound has been synthesized or tested for this purpose.
In the absence of any identified enzyme targets for this compound, there is no information available regarding its mechanism of enzyme binding or its selectivity profile.
Ligand-Protein Interaction Analysis
A search of scientific literature yielded no molecular docking studies involving this compound. Such computational analyses are contingent on the identification of a biological target, which has not been reported for this compound.
There are no publicly available protein co-crystal structures for this compound. The determination of a co-crystal structure requires a purified protein target and a ligand that binds with sufficient affinity and stability to allow for crystallization, none of which has been documented for this specific isoquinoline derivative.
Cellular Pathway Modulation by Isoquinoline Derivatives
No studies have been published detailing the effects of this compound on any cellular pathways. Research into the modulation of cellular signaling is predicated on initial findings of biological activity, which are currently absent for this compound.
Induction of Apoptosis (e.g., via Caspase Activation)
Substituted isoquinoline and quinoline (B57606) frameworks are present in numerous compounds that exhibit cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Research on certain isoquinoline derivatives has demonstrated their ability to promote apoptosis in ovarian cancer cells. nih.gov These compounds were found to activate key executioner caspases, such as caspase-3, and induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Similarly, a novel quinoline derivative, PQ1, has been shown to induce apoptosis in breast cancer cells through the activation of both initiator caspase-8 and caspase-9, suggesting its influence on both the extrinsic and intrinsic apoptotic pathways. researchgate.net
The pro-apoptotic activity of these related compounds suggests that this compound could potentially exert similar effects. The planar isoquinoline structure may allow it to intercalate with DNA or interact with proteins involved in the apoptotic signaling cascade.
Table 1: Pro-apoptotic Activity of Related Quinolone and Isoquinoline Derivatives
| Compound Class | Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| Isoquinoline Derivatives | SKOV3 (Ovarian Cancer) | Activation of Caspase-3, PARP cleavage | nih.gov |
Disruption of DNA Replication and Transcription
The fluoroquinolone class of antibiotics, which share a nitrogen-containing heterocyclic ring system with isoquinolines, are well-documented inhibitors of bacterial DNA synthesis. Their mechanism of action involves the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV. nih.govoup.comoup.com By stabilizing the complex between these enzymes and DNA, fluoroquinolones block the progression of the replication fork, leading to breaks in the DNA and ultimately cell death. nih.govyoutube.com
Given the presence of a fluorine atom and an isoquinoline core, it is plausible that this compound could exhibit similar inhibitory effects on prokaryotic or even eukaryotic topoisomerases. Furthermore, some quinoline-based compounds have been identified as inhibitors of various DNA-acting enzymes, including DNA methyltransferases and polymerases, through mechanisms such as DNA intercalation. nih.gov These compounds can insert themselves into the DNA minor groove, leading to conformational changes that disrupt enzyme function. nih.gov
Disruption of Bacterial Cell Wall Integrity
The integrity of the bacterial cell wall is a crucial target for many antimicrobial agents. While specific studies on the effect of this compound on bacterial cell walls are not available, research on natural alkaloids, including some isoquinoline alkaloids, has shown that they can exert their antibacterial effects by disrupting the cell wall. nih.govnih.gov This disruption can lead to the loss of cellular contents and bacterial death. The mechanism often involves interference with the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov
Antimicrobial Activity and Novel Mechanisms of Action
The structural motifs within this compound are found in various compounds with demonstrated antimicrobial properties. The isoquinoline scaffold itself is present in a number of naturally occurring and synthetic compounds with activity against a range of pathogens. mdpi.comnih.gov For instance, certain alkynyl isoquinoline compounds have shown potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest that these compounds may perturb both cell wall and nucleic acid biosynthesis in bacteria. mdpi.com
The inclusion of a fluorine atom is a well-established strategy in the development of potent antimicrobial agents, most notably the fluoroquinolone antibiotics. nih.govoup.com The fluorine atom can enhance drug potency and pharmacokinetic properties. Therefore, the combination of a fluoro group with an isoquinoline nucleus in this compound suggests a potential for significant antimicrobial activity.
Table 2: Antimicrobial Activity of Related Isoquinoline Derivatives
| Compound Class | Target Organism | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Alkynyl Isoquinolines | Gram-positive bacteria (e.g., MRSA) | Perturbation of cell wall and nucleic acid biosynthesis | mdpi.com |
Antiviral Activity and Molecular Targets (e.g., targeting influenza A H1N1 virus, hemagglutinin-mediated fusion)
Isoquinoline alkaloids have been investigated for their antiviral properties against a variety of viruses. mdpi.com A significant area of research has been the development of small molecules that inhibit the entry of enveloped viruses, such as the influenza virus, into host cells. A key target in this process is the viral hemagglutinin (HA) protein, which mediates the fusion of the viral and endosomal membranes. nih.govexplorationpub.com
Several small-molecule inhibitors have been designed to bind to the stem region of the HA protein, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion. nih.govexplorationpub.comnih.govexplorationpub.com While specific data for this compound is not available, its rigid, aromatic structure could potentially serve as a scaffold for the design of new influenza fusion inhibitors.
Glucocorticoid Receptor Agonist Mechanisms
Recent drug discovery efforts have identified non-steroidal compounds with agonist activity at the glucocorticoid receptor (GR). Interestingly, some of these novel GR agonists are based on quinoline and tetrahydroquinoline structures. figshare.comnih.gov These compounds have been shown to bind to the GR with high affinity and exhibit functional activity comparable to that of prednisolone (B192156) in reporter gene assays. figshare.com
The biological response to glucocorticoids is mediated through the GR, which can modulate gene transcription via transactivation and transrepression. mdpi.com The therapeutic anti-inflammatory and anti-cancer effects are primarily mediated by transrepression, while many side effects are associated with transactivation. mdpi.com The development of selective GR agonists that preferentially activate the transrepression pathway is a key goal in medicinal chemistry. The structural similarity of the isoquinoline core to these quinoline-based GR agonists suggests that this compound could potentially interact with the glucocorticoid receptor.
In Vitro Biological Assessment Methodologies
The evaluation of the potential biological activities of a compound like this compound would involve a variety of in vitro assays.
To assess cytotoxic and pro-apoptotic effects, methodologies would include:
Cell Viability Assays: Such as the CCK-8 or MTT assay to determine the concentration-dependent inhibition of cell proliferation. nih.gov
Apoptosis Detection: Using techniques like Hoechst staining to observe nuclear morphology changes, and flow cytometry with Annexin V/propidium iodide staining to quantify apoptotic and necrotic cells. nih.govresearchgate.net
Caspase Activity Assays: Employing fluorometric or colorimetric substrates to measure the activity of specific caspases, such as caspase-3, -8, and -9. nih.govresearchgate.netnih.gov
Western Blotting: To detect the cleavage of PARP and the activation of various caspases. researchgate.net
TUNEL Assay: To identify DNA fragmentation in situ within tumor tissues from in vivo models. nih.gov
For the investigation of antimicrobial activity, standard methods include:
Broth Microdilution: To determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains. mdpi.com
To explore antiviral potential, particularly against influenza:
Hemagglutination Inhibition Assays: To assess the ability of the compound to prevent virus-induced agglutination of red blood cells.
Plaque Reduction Neutralization Tests: To quantify the inhibition of viral replication in cell culture.
For evaluating glucocorticoid receptor activity:
Receptor Binding Assays: Using radiolabeled ligands to determine the affinity of the compound for the GR. figshare.com
Reporter Gene Assays: To measure the extent of GR-mediated transactivation and transrepression. figshare.com
Applications in Advanced Chemical Materials and Drug Discovery Research
Utility as Versatile Synthetic Intermediates and Building Blocks
The chemical architecture of 3-Chloro-5-fluoro-6-methoxyisoquinoline makes it an exceptionally useful synthetic intermediate. The chloro substituent at the 3-position is a key reactive handle, susceptible to nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of carbon, nitrogen, and oxygen-based functionalities at this position, enabling the rapid generation of diverse molecular scaffolds.
The fluorine atom at the 5-position and the methoxy (B1213986) group at the 6-position significantly influence the electronic properties of the isoquinoline (B145761) ring system. The strong electron-withdrawing nature of the fluorine atom can modulate the reactivity of the entire molecule, impacting the ease of electrophilic and nucleophilic aromatic substitution reactions on the benzene (B151609) ring portion of the isoquinoline. The methoxy group, being an electron-donating group, can direct electrophilic substitution to specific positions and can also be a site for further chemical modification, such as demethylation to reveal a reactive hydroxyl group.
The combination of these functional groups allows for a stepwise and regioselective functionalization of the isoquinoline core, making it a valuable building block for the synthesis of complex, poly-substituted isoquinoline derivatives. nih.govnih.gov Such derivatives are sought after in various chemical industries for the development of new materials and pharmaceuticals. The strategic placement of the substituents provides a template for creating libraries of compounds with diverse properties, starting from a single, well-defined intermediate.
Below is a table summarizing the key reactive sites and their potential transformations:
| Reactive Site | Position | Potential Transformations | Significance in Synthesis |
| Chloro Group | 3 | Nucleophilic Substitution, Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduction of diverse functional groups and building blocks. |
| Fluoro Group | 5 | Modulation of ring electronics, potential for nucleophilic aromatic substitution under harsh conditions. | Fine-tuning of physicochemical properties of the final molecule. |
| Methoxy Group | 6 | O-demethylation to a hydroxyl group, directing group for electrophilic aromatic substitution. | Provides a handle for further functionalization and influences regioselectivity. |
| Isoquinoline Nitrogen | 2 | N-oxidation, quaternization. | Alteration of solubility and electronic properties; enables further reactions. |
Contribution to the Discovery of Novel Medicinal Chemistry Leads
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products. pharmaguideline.comnih.gov The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.comrsc.org Therefore, this compound represents a highly promising starting point for the discovery of new medicinal chemistry leads.
By using this compound as a starting material, medicinal chemists can synthesize a variety of derivatives to probe the structure-activity relationships of a particular biological target. For instance, replacement of the chlorine atom with different amine-containing side chains could lead to the discovery of potent kinase inhibitors, a class of drugs widely used in cancer therapy. google.com Similarly, modification of the methoxy group or the introduction of substituents at other positions on the isoquinoline ring could be explored to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The versatility of this building block allows for the systematic exploration of chemical space around the isoquinoline core, accelerating the drug discovery process. nih.gov
Potential in Material Science Applications
While the primary interest in substituted isoquinolines has been in the pharmaceutical sector, their unique photophysical and electronic properties also make them attractive candidates for applications in material science. Isoquinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as corrosion inhibitors. amerigoscientific.comacs.org The extended π-system of the isoquinoline ring can give rise to fluorescence, and the introduction of substituents like fluorine and methoxy groups can tune the emission wavelength and quantum yield.
The specific substitution pattern of this compound could be leveraged to create novel materials. For example, the chloro group can be used to polymerize the molecule or to attach it to other material scaffolds. The fluorine and methoxy groups can be used to fine-tune the electronic properties, such as the HOMO and LUMO energy levels, which is crucial for the performance of organic electronic devices. Furthermore, the nitrogen atom in the isoquinoline ring can coordinate with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) with interesting catalytic or gas-storage properties. amerigoscientific.com While specific research into the material science applications of this particular compound is not yet prevalent, the known properties of related isoquinoline derivatives suggest a promising potential for future exploration.
Process Chemistry Considerations for Industrial-Scale Production
The transition from a laboratory-scale synthesis to industrial-scale production of a chemical compound presents a unique set of challenges that fall under the purview of process chemistry. For a molecule like this compound, several factors would need to be considered to develop a safe, efficient, and cost-effective manufacturing process.
Key considerations for the industrial-scale production of this compound would include:
Starting Material Sourcing: The availability and cost of the initial building blocks for the synthesis are critical. A scalable synthesis would rely on readily available and inexpensive starting materials.
Reaction Conditions: The optimization of reaction parameters such as temperature, pressure, reaction time, and solvent choice is crucial for ensuring a robust and reproducible process. The use of large volumes of hazardous solvents would be minimized in favor of greener alternatives where possible.
Purification: Developing an efficient and scalable purification method is essential. This might involve crystallization, distillation, or chromatography, with a preference for methods that are less labor-intensive and require smaller solvent volumes.
Safety and Environmental Impact: A thorough evaluation of the safety hazards associated with all reagents, intermediates, and the final product would be conducted. The environmental impact of the process, including waste generation and disposal, would also be a major consideration.
The development of a large-scale synthesis for this compound would likely involve a multi-disciplinary team of chemists and chemical engineers to address these challenges and ensure a viable manufacturing process.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies
The generation of highly substituted isoquinolines like 3-Chloro-5-fluoro-6-methoxyisoquinoline remains a challenge in organic synthesis. nih.gov Traditional methods such as the Bischler-Napieralski and Pictet-Spengler reactions often require harsh conditions and may not be suitable for precursors with sensitive functional groups. mdpi.comquimicaorganica.org Future research must focus on developing more versatile and efficient synthetic routes.
Modern synthetic chemistry offers a toolkit of potential strategies:
Transition-Metal Catalyzed Cross-Coupling and C-H Activation: These methods could enable the late-stage introduction of the chloro, fluoro, and methoxy (B1213986) substituents onto a pre-formed isoquinoline (B145761) or isoquinolinone core. organic-chemistry.org This approach would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Cascade or Domino Reactions: Designing a multi-component reaction where precursors assemble into the final substituted isoquinoline in a single pot would be highly atom-economical and efficient. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including various isoquinoline derivatives. organic-chemistry.org
Developing robust synthetic pathways is the gateway to accessing sufficient quantities of the compound for comprehensive biological evaluation. harvard.edu
Deeper Mechanistic Elucidation of Biological Interactions
The isoquinoline framework is a privileged structure known to interact with a multitude of biological targets, leading to activities such as anticancer, antimicrobial, antiviral, and antihypertensive effects. nih.govmdpi.commdpi.com The specific substituents on this compound are expected to significantly modulate this potential activity.
Key avenues for investigation include:
Target Identification: High-throughput screening against diverse panels of enzymes, receptors, and whole-cell assays could identify initial biological activities. Subsequent affinity-based proteomics or genetic screening could pinpoint specific molecular targets.
Structural Biology: If a specific protein target is identified, co-crystallization of the compound with the protein or NMR spectroscopy studies could reveal the precise binding mode. This would allow for a detailed understanding of the intermolecular interactions, such as hydrogen bonds from the methoxy group or ring nitrogen, and potential halogen bonds involving the chlorine and fluorine atoms.
Biophysical Analysis: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the compound-target interaction, providing crucial data for understanding the driving forces behind its biological effects.
A thorough mechanistic understanding is essential for optimizing the compound's activity and selectivity, transforming a "hit" compound into a viable therapeutic lead.
Exploration of Unconventional Applications in Chemical Biology
Beyond its direct therapeutic potential, this compound could serve as a scaffold for developing sophisticated chemical biology tools. Chemical probes are indispensable for dissecting complex biological processes and validating new drug targets.
Future research could focus on:
Design of Activity-Based Probes: By incorporating a reactive "warhead" onto the isoquinoline scaffold, researchers could create probes that covalently label a specific protein target in its active state. This is a powerful method for identifying enzyme function in complex biological systems.
Development of Fluorescent Probes: Attaching a fluorophore to the molecule could enable its use in cellular imaging to visualize the localization of its target protein or to monitor biological events in real-time.
Creation of Affinity-Based Probes: Functionalizing the compound with a biotin (B1667282) tag or another affinity handle would facilitate the isolation and identification of its binding partners from cell lysates, a technique known as chemical proteomics.
These unconventional applications would leverage the compound's inherent biological activity to create valuable tools for fundamental research.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Potential applications include:
Predictive Modeling: AI/ML models, trained on large datasets of known isoquinolines and other bioactive molecules, can predict various properties for the target compound. researchgate.net This includes predicting its likely biological activities, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential off-target effects. mdpi.com These predictions can help prioritize which experiments to conduct.
De Novo Design: Generative AI models can design novel analogues of this compound with optimized properties. springernature.com By providing the model with desired characteristics (e.g., increased potency, better solubility), it can suggest new chemical structures for synthesis.
Synthesis Planning: Retrosynthesis AI tools can propose viable and efficient synthetic routes to the target compound and its analogues, potentially identifying novel pathways that a human chemist might overlook. drugtargetreview.com
Integrating AI and ML into the research pipeline will enable a more data-driven and efficient exploration of the chemical and biological potential of this compound and its derivatives. nih.gov
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
This table contains computationally predicted data.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H7ClFNO |
| Monoisotopic Mass | 211.02002 Da |
| XLogP | 3.1 |
Table 2: Summary of Proposed Future Research Strategies
| Research Area | Key Objectives & Methodologies |
|---|---|
| Novel Synthesis | - Develop efficient and scalable synthetic routes.
|
| Biological Mechanisms | - Identify biological targets using high-throughput screening.
|
| Chemical Biology | - Design and synthesize activity-based, fluorescent, or affinity probes.
|
| AI/ML Integration | - Predict biological activity and ADMET properties.
|
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Chloro-5-fluoro-6-methoxyisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving halogenation and methoxylation reactions is typically employed. For fluorination, potassium fluoride in polar aprotic solvents (e.g., DMSO) under controlled heating (80–120°C) can improve selectivity . Chlorination may use POCl₃ or NCS (N-chlorosuccinimide), with monitoring via TLC or HPLC to track intermediate formation. Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, chloro at C3) and ¹⁹F NMR for fluorine environment analysis .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₆ClFNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should researchers design preliminary biological screening assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) to evaluate IC₅₀ values. Pair with fluorescence-based apoptosis assays (Annexin V/PI staining) to assess mechanistic pathways. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments .
Advanced Research Questions
Q. How do the electronic and steric effects of the chloro, fluoro, and methoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups at C3 and C5 enhance electrophilicity at C1/C4, enabling Suzuki-Miyaura couplings with aryl boronic acids. Methoxy at C6 may sterically hinder meta-substitution; DFT calculations (e.g., Gaussian) can map electron density and predict regioselectivity. Experimental validation via X-ray crystallography of intermediates is recommended .
Q. What strategies resolve contradictions in reported biological activities of halogenated isoquinolines?
- Methodological Answer : Discrepancies often arise from substituent positional isomers (e.g., 6-chloro vs. 3-chloro derivatives) or assay variability. Systematically compare analogs (e.g., 5-methoxyisoquinoline vs. 6-methoxy derivatives ) using standardized protocols (e.g., NIH/NCATS guidelines). Meta-analyses of IC₅₀ datasets and molecular docking (AutoDock Vina) can clarify structure-activity relationships (SAR) .
Q. How can researchers investigate the metabolic stability and off-target effects of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or demethylated metabolites.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or GPCR arrays to identify unintended interactions.
- Computational Tools : Use SwissADME to predict bioavailability and toxicity risks .
Q. What mechanistic studies are essential to elucidate the compound’s mode of action in cancer cells?
- Methodological Answer : Combine transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, DNA repair) and proteomics (western blotting for p53, caspase-3). Use CRISPR-Cas9 knockouts (e.g., Bax/Bak-deficient cells) to test dependency on intrinsic apoptosis. Live-cell imaging (confocal microscopy) can track mitochondrial membrane potential changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
